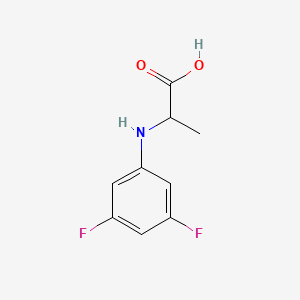

N-(3,5-difluorophenyl)-D,L-alanine

Description

N-(3,5-Difluorophenyl)-D,L-alanine is a fluorinated alanine derivative characterized by a 3,5-difluorophenyl group attached to the amino group of D,L-alanine. This compound is notable for its role as a structural component in γ-secretase inhibitors, such as DAPT (N-[N-(3,5-difluorophenyl)-L-alanyl]-S-phenylglycine t-butyl ester), which modulates Notch signaling pathways critical for cellular differentiation and development . The difluorophenyl moiety enhances electronegativity and binding affinity to hydrophobic enzyme pockets, making it a key pharmacophore in medicinal chemistry applications .

Properties

Molecular Formula |

C9H9F2NO2 |

|---|---|

Molecular Weight |

201.17 g/mol |

IUPAC Name |

2-(3,5-difluoroanilino)propanoic acid |

InChI |

InChI=1S/C9H9F2NO2/c1-5(9(13)14)12-8-3-6(10)2-7(11)4-8/h2-5,12H,1H3,(H,13,14) |

InChI Key |

IVBABXMYQYMNLG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)NC1=CC(=CC(=C1)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of N-(3,5-difluorophenyl)-D,L-alanine, highlighting differences in substituents, molecular properties, and biological roles:

*Calculated based on molecular formula.

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

- The 3,5-difluorophenyl group in this compound enhances hydrophobic interactions and metabolic stability compared to 3,5-dimethylphenyl derivatives (e.g., N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine), which exhibit reduced electronegativity and altered binding kinetics .

- In DAPT, the addition of a t-butyl ester and S-phenylglycine extends half-life and improves blood-brain barrier penetration, unlike the standalone alanine derivative .

Role in Pesticides vs. Pharmaceuticals: Metalaxyl and benalaxyl (from ) share an alanine backbone but feature 2,6-dimethylphenyl and methoxyacetyl groups, optimizing them for antifungal activity via inhibition of RNA polymerase in oomycetes . In contrast, fluorinated alanine derivatives target eukaryotic signaling pathways (e.g., Notch) .

Stereochemical and Functional Group Impact :

- The BOC-protected alanine in introduces steric hindrance, limiting enzymatic degradation, whereas unprotected variants like N-[2-(3,5-difluorophenyl)acetyl]-L-alanine () are more reactive but less stable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.